4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one
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Overview
Description
4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinolin-2(1H)-one core with a methyl group at the 4-position and an oxiran-2-ylmethoxy substituent at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxiran-2-ylmethoxy Group: The oxiran-2-ylmethoxy group can be introduced through the reaction of the quinoline derivative with epichlorohydrin in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while nucleophilic substitution can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline core.
Biological Studies: It is used in research to understand the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have a hydroxyl group at the 4-position instead of a methyl group.
6-[(oxiran-2-yl)methoxy]-1H-indole: This compound has a similar oxirane substituent but features an indole core instead of a quinoline core.
Uniqueness
4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one is unique due to the combination of its quinoline core, methyl group, and oxirane substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
875439-90-0 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-methyl-6-(oxiran-2-ylmethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-8-4-13(15)14-12-3-2-9(5-11(8)12)16-6-10-7-17-10/h2-5,10H,6-7H2,1H3,(H,14,15) |
InChI Key |
BOZYDQCLAYZZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
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